Product packaging for (+)-7-Octylindolactam v(Cat. No.:)

(+)-7-Octylindolactam v

Cat. No.: B1167045
M. Wt: 413.6 g/mol
InChI Key: SUQYTYOVPXAUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance within the Indolactam Family and Teleocidin Analogues

(+)-7-Octylindolactam V is a prominent member of the indolactam family due to its enhanced biological activity compared to the parent compound, (-)-indolactam V. The addition of the C7-octyl chain significantly increases its lipophilicity, which is a key factor in its potent interaction with the C1 domain of PKC isozymes. nih.gov Research has shown that the presence of a hydrophobic substituent at the C7 position of the indole (B1671886) ring, as seen in this compound, leads to biological activities comparable to the more complex teleocidin B compounds. nih.gov

The significance of this compound also lies in its utility for structure-activity relationship (SAR) studies. By systematically modifying the indolactam scaffold, researchers have been able to probe the structural requirements for PKC activation and isozyme selectivity. For instance, studies comparing various alkyl substitutions at different positions on the indole ring have revealed the critical role of the size and position of these hydrophobic groups in determining the potency and, to some extent, the isozyme selectivity of these compounds. kagawa-u.ac.jpclockss.org While this compound itself shows little isozyme selectivity, its scaffold has been a foundational structure for the design of more selective PKC modulators. acs.org

Table 1: Comparative Biological Activity of Indolactam V Analogues

Compound PKC Binding Affinity (Ki, nM) Notes
(-)-Indolactam V 11-213 (isozyme dependent) medchemexpress.comstemcell.com Parent compound, weaker tumor promoter. nih.gov
This compound Potent PKC activator nih.gov Potent biological activities comparable to teleocidin Bs. nih.gov
(-)-6-n-Octyl-indolactam-V Similar biological activity to the 7-octyl analogue. nih.gov Demonstrates the importance of the hydrophobic chain's presence, not just its specific location (C6 vs. C7). nih.gov
Benzolactam-V8-310 Stronger biological activity than (-)-indolactam V. acs.org A teleocidin mimic where the indole ring is replaced by a benzene (B151609) ring, clarifying the active conformation. acs.org

This table is interactive. You can sort and filter the data.

Historical Context of Indolactam Research in Biological Studies

The story of indolactam research begins with the discovery of teleocidins in the 1960s from Streptomyces as toxic substances. rsc.org Later, in the 1980s, they were identified as potent tumor promoters, sparking significant interest in their mechanism of action. acs.org This led to the identification of their core structure, (-)-indolactam V, which itself was found to possess tumor-promoting activity, albeit weaker than the teleocidins. acs.orgnih.gov

The synthesis of (-)-indolactam V and its analogues marked a turning point, providing researchers with valuable tools to study the biological effects of PKC activation without the complexities of the full teleocidin structure. rsc.org Early studies focused on understanding the conformational requirements for biological activity, leading to the "twist" and "sofa" conformation models of the nine-membered lactam ring. acs.org The development of conformationally restricted analogues helped to elucidate that the "twist" form is closer to the biologically active conformation. acs.org The synthesis of various derivatives, including halogenated and acylated versions, further contributed to understanding the structure-activity relationships within this class of compounds.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily centered on its role as a potent PKC activator.

One major area of research has been its use as a tool to investigate the downstream effects of PKC activation in various cellular contexts. For example, it has been employed to study the induction of gene expression, such as that of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells, providing evidence for the involvement of PKC in inflammatory responses. It has also been used to probe the role of PKC in the regulation of enzymes like urokinase-type plasminogen activator (uPA), which is involved in extracellular matrix remodeling.

Another significant research direction has been in the field of stem cell differentiation. Studies have shown that this compound can promote the differentiation of embryonic stem cells into pancreatic progenitor cells, highlighting its potential as a chemical tool for regenerative medicine research. researchgate.netnih.gov

Furthermore, this compound has been instrumental in studies aimed at understanding the differential roles of PKC isozymes. While it is a broad-spectrum PKC activator, its interactions with the C1a and C1b domains of PKCδ have been compared to other PKC ligands, revealing differences in domain selectivity that may correlate with their distinct biological activities as tumor promoters or antagonists. nih.gov This line of inquiry is crucial for the development of isozyme-selective PKC modulators with therapeutic potential.

Table 2: Research Applications of this compound

Research Area Key Finding Reference
Tumor Promotion Potent activator of PKC, used to study the mechanisms of tumor promotion. nih.gov
Cell Differentiation Promotes differentiation of embryonic stem cells into pancreatic lineage. researchgate.netnih.gov
Inflammation Stimulates expression of ICAM-1 in endothelial cells, implicating PKC in inflammation.
PKC Isozyme Studies Used in comparative studies to understand ligand interactions with PKC C1 domains. nih.gov

This table is interactive. You can sort and filter the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39N3O2 B1167045 (+)-7-Octylindolactam v

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYTYOVPXAUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of + 7 Octylindolactam V

Total Synthesis Approaches for (+)-7-Octylindolactam V

The total synthesis of indolactam V and its analogues is a complex undertaking, primarily due to the strained, nine-membered lactam ring fused to the indole (B1671886) core. Various strategies have been devised to construct this challenging architecture.

The synthesis of the core indolactam V structure has been achieved through several distinct and innovative routes. While many syntheses target the natural (-)-enantiomer, the methodologies are generally applicable to the preparation of this compound, often by employing the corresponding D-amino acid precursors.

A concise, eight-step total synthesis of (-)-indolactam V was developed, which relies on a copper-catalyzed amino acid arylation to efficiently establish the crucial C4-nitrogen bond. nih.gov This modular approach begins with the coupling of a 4-bromoindole (B15604) with an amino acid like valine, followed by dipeptide formation and a final intramolecular indole alkylation to close the nine-membered ring. chemistryviews.org Another strategy employs a distortion-controlled indolyne functionalization. nih.gov This method utilizes a specially designed bromoindolyne that exhibits reversed regioselectivity compared to typical 4,5-indolynes, allowing for a novel C4-amination followed by ring closure at the C3 position. nih.gov

A significant challenge is the introduction of the C7-alkyl chain. A direct method involves the alkylation of 4-nitroindole (B16737) using an alkyl Grignard reagent, which preferentially adds at the 7-position. researchgate.net The resulting 4-nitro-7-octylindole can then serve as a key starting material for the remainder of the synthesis. researchgate.netacs.org

Table 1: Selected Total Synthesis Approaches for the Indolactam V Core
Key StrategyStarting MaterialsKey StepsReference
Copper-Catalyzed Arylation4-Bromoindole, ValineCu-catalyzed C4-N bond formation, Intramolecular indole alkylation chemistryviews.orgnih.gov
Indolyne FunctionalizationBromoindolyne precursor, Peptide fragmentDistortion-controlled C4-amination of indolyne, Ring closure at C3 nih.gov
Nitro-Tryptophan Route4-Nitrotryptophan derivativeLactamization using HATU rsc.org
C7-Alkylation First Route4-Nitroindole, Octyl-Grignard reagentGrignard alkylation at C7 researchgate.netacs.org
Photocyclisation RouteTryptophan methyl ester, DichloroamidePhotocyclisation, Nitrene-mediated ring expansion rsc.org

Achieving the correct stereochemistry is paramount in the synthesis of this compound. The chirality of the final molecule is typically controlled by using enantiomerically pure starting materials from the chiral pool. rsc.orgrsc.org

For the synthesis of the natural (-)-indolactam V, L-amino acids such as L-tryptophan or L-glutamic acid are commonly used to establish the stereocenter at the C-9 position. rsc.orgresearchgate.net Consequently, the synthesis of the unnatural (+)-enantiomer would necessitate the use of the corresponding D-amino acid precursors.

Various methods have been developed to ensure high stereoselectivity during the key bond-forming reactions. One synthesis achieved control of a key stereocenter through a stereospecific SN2 displacement of a chiral tosylate derived from D-valine. researchgate.net Another stereospecific synthesis of (-)-indolactam V from tryptophan methyl ester utilized a key photocyclisation of a dichloroamide, followed by a nitrene-mediated ring expansion to form the nine-membered imine, which was then stereoselectively reduced. rsc.org The potential for using an intramolecular asymmetric Heck reaction to install the quaternary carbon at C14 has also been explored as a strategy to control stereochemistry. thieme-connect.com

Synthesis of Structural Analogues and Derivatives

To investigate structure-activity relationships, extensive research has been conducted on the chemical modification of the indolactam V scaffold. These modifications have targeted various positions on the molecule, including the indole ring system and the nine-membered lactam ring.

The indole ring of indolactam V is amenable to various electrophilic and radical substitution reactions, allowing for the introduction of diverse functional groups.

Halogenation: The C-7 position of the indole nucleus is the most reactive site for electrophilic aromatic substitution. tandfonline.com Treatment of indolactam V with bromine or iodine provides 7-bromoindolactam V and 7-iodoindolactam V, respectively. tandfonline.com Selective bromination at C-7 can also be accomplished using N-bromosuccinimide (NBS) on a protected form of indolactam V. nih.gov In contrast, radical halogenation using N-chlorosuccinimide (NCS) results in the formation of 5-chloroindolactam V as the major product. tandfonline.com

Alkylation: Direct Friedel-Crafts alkylation on the indole ring is generally not feasible due to over-reactivity and polymerization. tandfonline.com A more controlled, two-step method involves an initial Friedel-Crafts acylation followed by reduction. For example, (-)-14-O-acetylindolactam V can be acylated at the C-7 position with an acyl anhydride (B1165640) (e.g., octanoic anhydride) and a Lewis acid, followed by reduction with lithium aluminum hydride to yield the corresponding (-)-7-alkylindolactam V, such as (-)-7-octylindolactam V. tandfonline.com Separately, the indole nitrogen (N-1) can be alkylated by protecting the C-14 hydroxyl group, deprotonating the indole with a base like sodium hydride, and then reacting it with an appropriate alkyl halide. nih.govnih.gov

Modifications at the C-7 and C-14 positions have been shown to significantly influence the properties of indolactam V analogues.

C-7 Modification: Beyond the acylation-reduction sequence, the C-7 position can be functionalized using modern cross-coupling chemistry. Starting from 7-bromoindolactam V, various substituents can be introduced via palladium-catalyzed reactions, such as Suzuki or Heck couplings. nih.govtandfonline.com A Heck reaction with 1-octene, for example, was used to synthesize (-)-6-(trans-1-octenyl)-indolactam-V, which was then hydrogenated to give the 6-octyl analogue. tandfonline.com A similar strategy is applicable at C-7. Furthermore, iridium-catalyzed borylation at C-7, followed by oxidation of the resulting boronate ester, has been used to install a hydroxyl group, yielding 7-hydroxyindolactam V. nih.gov

C-14 Modification: The primary hydroxyl group at C-14 is not essential for activity and can be modified or removed. nih.gov It is often protected with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) group, during synthetic steps to prevent unwanted side reactions. nih.gov The synthesis of derivatives like (-)-14-dehydroxyindolactam V and (-)-14-chloroindolactam V has been reported, demonstrating that this position tolerates significant structural changes. nih.govgoogle.com

Table 2: Selected Modifications of the Indolactam V Scaffold
PositionReaction TypeReagentsProductReference
C-7BrominationBromine7-Bromoindolactam V tandfonline.com
C-5ChlorinationN-Chlorosuccinimide (NCS)5-Chloroindolactam V tandfonline.com
C-7Acylation/Reduction1. Octanoic anhydride, AlCl₃ 2. LiAlH₄7-Octylindolactam V tandfonline.com
N-1Alkylation1. NaH 2. Hexyl halideN-Hexylindolactam V nih.gov
C-7Borylation/Oxidation1. Ir-catalyst, BPin 2. Oxidation7-Hydroxyindolactam V nih.gov
C-14ChlorinationNot specified14-Chloroindolactam V nih.govgoogle.com

In an effort to create novel molecular scaffolds and explore the role of the indole nitrogen, researchers have replaced the indole nucleus with other heterocyclic systems. The most notable example is the synthesis of benzofuran (B130515) analogues of indolactam V. researchgate.netacs.org

A novel palladium-catalyzed route was developed to access these benzofuran-based structures. researchgate.netacs.orgorganic-chemistry.org This synthetic pathway provides a more accessible core structure compared to the indole-based natural product. acs.org The subtle change of replacing the indole nitrogen with an oxygen atom to form the benzofuran ring was found to produce a compound with a distinct biological activity profile, highlighting the importance of the heteroatom in the aromatic ring system. researchgate.netacs.org

Generation of Conformationally Restricted Analogues

The inherent flexibility of the nine-membered lactam ring in indolactam V (ILV) allows it to exist in an equilibrium between different conformational states, primarily the 'twist' and 'sofa' forms, arising from the cis-trans isomerization of the amide bond. Research has indicated that the 'twist' conformation is the biologically active form. Therefore, a key strategy in the medicinal chemistry of ILV analogues has been the design and synthesis of conformationally restricted derivatives. By locking the molecule into its active 'twist' conformation, it is possible to enhance potency and selectivity for its biological targets, primarily the C1 domains of protein kinase C (PKC) isozymes.

One of the most successful approaches to achieve conformational restriction has been the replacement of the indole nucleus with a benzene (B151609) ring, leading to the creation of benzolactam-V8 analogues. The eight-membered lactam ring in these compounds is sterically constrained and can only exist in the 'twist' form, thereby mimicking the active conformation of the parent teleocidin compounds. researchgate.net This strategy has been a cornerstone in developing potent and isozyme-selective PKC modulators.

Further modifications to the benzolactam-V8 scaffold have been explored to fine-tune the biological activity. For instance, the introduction of substituents at various positions on the benzene ring has been shown to influence binding affinity and selectivity for different PKC isozymes.

A notable example is the synthesis of 7-methoxy-8-decynyl-benzolactam-V8. The synthesis of this compound utilized a catalytic asymmetric alkylation as a key step. This derivative demonstrated potent activity against several PKC isozymes, indicating that substitution at the 7-position of the benzolactam ring is well-tolerated and can be a site for further modification to achieve desired biological profiles. nih.gov

In a different approach to explore the structure-activity relationship of the benzolactam-V8 core, (2S,5R,6R)- and (2S,5R,6S)-6-hydroxy-8-(1-decynyl)benzolactam-V8 were synthesized. The introduction of a hydroxyl group was intended to provide an additional hydrogen bond donor to potentially enhance PKC affinity. The synthesis of these compounds was achieved through ortho-metalation of N-(tert-butoxycarbonyl)aniline. Biological evaluation of these hydroxylated analogues revealed that the stereochemistry of the hydroxyl group plays a crucial role in the binding affinity to PKCα. acs.org

The synthesis of the core (-)-benzolactam-V8 has been achieved through various innovative synthetic routes. One method employs an asymmetric aziridination reaction of a guanidinium (B1211019) ylide with an aryl aldehyde, followed by reductive ring-opening of the resulting aziridine-2-carboxylate. researchgate.net Another strategy involves an Ullmann-type N-aryl amination to form the key aryl-amine bond. beilstein-journals.org These synthetic advancements have made these conformationally restricted analogues more accessible for biological studies.

The development of these rigid analogues has been instrumental in elucidating the structural requirements for PKC binding and has provided a platform for the design of new therapeutic agents targeting specific PKC isozymes.

Interactive Data Table: Biological Activity of Conformationally Restricted Benzolactam-V8 Analogues

CompoundPKC IsozymeKi (nM)
7-Methoxy-8-decynyl-benzolactam-V8PKCα45.6
PKCδ91.1
PKCε121.3
(2S,5R,6S)-6-hydroxy-8-(1-decynyl)benzolactam-V8PKCα1571 ± 147
(2S,5R,6R)-6-hydroxy-8-(1-decynyl)benzolactam-V8PKCα76.1 ± 3.8

Advanced Structural Analysis and Conformational Studies

Stereochemical Elucidation and Chiral Properties

The chirality of (+)-7-Octylindolactam V arises from the presence of specific stereocenters within its fused ring system. The designation "(+)" indicates that this enantiomer rotates plane-polarized light in the dextrorotatory direction. Its absolute configuration is a mirror image of its biologically active counterpart, (-)-indolactam V. The stereochemical assignment is crucial as the spatial arrangement of substituents dramatically influences its biological target recognition.

Stereochemical Feature Description
Enantiomer (+)-enantiomer, dextrorotatory
Core Structure Indolactam V
Key Chiral Centers C9 and C12 in the parent indolactam V core
Significance The specific three-dimensional arrangement is critical for molecular recognition and biological activity, with the (-)-enantiomer being the biologically active form for Protein Kinase C (PKC) binding.

Conformational Dynamics and Their Influence on Molecular Recognition

The nine-membered lactam ring of indolactam V and its derivatives is conformationally flexible, existing in a dynamic equilibrium between two primary conformers: the "twist" and the "sofa" forms. This conformational isomerism is largely attributed to the cis-trans isomerization of the amide bond within the lactam ring. The relative population of these conformers is influenced by the nature and steric bulk of substituents on the core structure.

Computational docking simulations performed on the biologically active (-)-indolactam V have revealed that the "twist" conformation is the preferred binding mode for the C1 domain of Protein Kinase C (PKC). In this conformation, the molecule presents a specific spatial arrangement of hydrogen bond donors and acceptors, as well as hydrophobic moieties, that are complementary to the binding site of the protein.

The introduction of a bulky octyl group at the 7-position of the indole (B1671886) ring in this compound is expected to influence the conformational equilibrium. While direct experimental data on the precise conformational landscape of this specific derivative is limited, studies on other substituted indolactams suggest that substituents can shift the equilibrium towards either the "twist" or "sofa" form. This shift in conformational preference can, in turn, significantly impact the molecule's ability to interact with biological targets. The octyl chain, being a significant hydrophobic appendage, likely plays a role in the molecule's interaction with the lipid membrane and the hydrophobic regions of its target proteins.

Conformational State Key Characteristics Relevance to Molecular Recognition
Twist Conformer Characterized by a specific non-planar arrangement of the nine-membered ring.Postulated as the bioactive conformation for PKC binding based on computational models of (-)-indolactam V.
Sofa Conformer An alternative, distinct non-planar arrangement of the nine-membered ring.Generally considered the less active or inactive conformation for PKC binding.
Influence of 7-Octyl Group The bulky and hydrophobic octyl chain is expected to alter the energetic favorability of the twist and sofa conformers, thereby influencing the overall conformational equilibrium.The conformational bias induced by the 7-octyl group can affect the molecule's affinity and selectivity for its biological targets.

Advanced Spectroscopic Methods in Structural Confirmation for Research Purposes

A combination of advanced spectroscopic techniques is essential for the unambiguous structural confirmation and detailed conformational analysis of complex molecules like this compound in a research setting.

Circular Dichroism (CD) Spectroscopy is particularly valuable for studying chiral molecules. The CD spectrum of an enantiomer is a mirror image of its counterpart. Therefore, the CD spectrum of this compound would be opposite to that of (-)-7-Octylindolactam V. CD spectroscopy is highly sensitive to the conformational state of a molecule. Different conformers can exhibit distinct CD spectra, allowing researchers to monitor conformational changes in response to environmental factors such as solvent polarity or temperature. Studies on teleocidin analogs have demonstrated that diastereomers can be distinguished by their unique CD spectral patterns.

Spectroscopic Method Information Gained Application to this compound
1D and 2D NMR Spectroscopy - Atomic connectivity- Chemical environment of nuclei- Relative stereochemistry- Conformational analysis (via NOE)- Confirmation of the carbon skeleton and the position of the octyl group.- Elucidation of the relative orientation of substituents.- Determination of the predominant solution-state conformation.
Circular Dichroism (CD) Spectroscopy - Confirmation of chirality- Distinction between enantiomers- Detection of conformational changes- Confirmation of the (+) enantiomeric nature.- Monitoring the equilibrium between the "twist" and "sofa" conformers under various conditions.

Molecular and Cellular Mechanisms of Action

Protein Kinase C (PKC) Modulation

The principal cellular target of (+)-7-Octylindolactam V is the Protein Kinase C (PKC) family of serine/threonine kinases. These enzymes are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. OI-V functions as a potent activator of PKC, usurping the role of the endogenous activator, diacylglycerol (DAG). nih.govmdpi.com

This compound is known to be a powerful activator of both classical and novel isoforms of Protein Kinase C. nih.govnih.gov The PKC family is categorized into three main groups based on their activation requirements: classical (or conventional, cPKC: α, βI, βII, γ), which require both calcium ions (Ca²⁺) and diacylglycerol (DAG) for activation; novel (nPKC: δ, ε, η, θ), which are Ca²⁺-independent but DAG-dependent; and atypical (aPKC: ζ, ι/λ), which require neither Ca²⁺ nor DAG. mdpi.comnih.gov

OI-V, like phorbol (B1677699) esters, effectively activates both classical and novel PKC isoforms by targeting their regulatory domains. nih.govnih.gov Studies have demonstrated that OI-V can induce effects similar in magnitude to those seen with the well-known phorbol ester tumor promoter, tetradecanoyl phorbol acetate (B1210297) (TPA), confirming it as a full activator of PKC. nih.gov Its activation of classical PKC isoforms, in particular, has been identified as a critical step in processes such as the disruption of epithelial cell junctions. nih.gov

The activation of PKC by this compound is mediated through its high-affinity binding to the C1 domain, a cysteine-rich motif within the regulatory region of classical and novel PKC isoforms. nih.govnih.gov This domain is the physiological binding site for DAG. nih.gov Most classical and novel isoforms contain two homologous C1 domains, termed C1a and C1b.

Research into indolactam analogs has revealed a degree of isoform selectivity. For instance, certain conformationally restricted analogs of indolactam-V have been shown to bind preferentially to the C1 domains of novel PKC isoforms (δ, ε, η, θ). nih.govresearchgate.net Specifically, studies focusing on the amide function of indolactam-V have indicated that both the amide hydrogen and carbonyl oxygen are crucial for hydrogen bonding with the C1B domains of PKCδ. researchgate.net This suggests that while OI-V is a broad activator, structural modifications can confer selectivity for specific C1 domains and, consequently, for particular PKC isoform subfamilies. researchgate.net The high affinity of indolactam-V for these C1 domains allows it to effectively compete with and mimic the endogenous ligand, DAG. nih.gov

Table 1: Binding Characteristics of Indolactam Analogs to PKC C1 Domains

Compound Class Target C1 Domain Preferred PKC Isoforms Reference
Indolactam-V Analogs C1B Novel (δ, ε, η, θ) nih.govresearchgate.net
Trans-amide restricted Analogs C1B Novel (δ, ε, η, θ) researchgate.net

Upon activation by ligands like this compound, PKC enzymes undergo a conformational change that exposes their catalytic domain and triggers their translocation from the cytosol to various cellular membranes, including the plasma membrane and nuclear membrane. nih.govnih.govnih.gov This relocalization is a hallmark of PKC activation and is essential for bringing the kinase into proximity with its substrates. nih.gov

Studies using (-)-indolactam V have demonstrated its ability to induce a robust translocation of PKC from the cytosol to the plasma membrane in human neuroblastoma cells. nih.gov The specific subcellular destination can depend on the PKC isoform involved. For example, the activation and translocation of PKCδ can occur through different mechanisms and to different locations depending on the stimulus. nih.gov The movement of PKC from the soluble fraction to membranes allows it to bind to anchoring proteins, such as Receptors for Activated C Kinase (RACKs), which further ensures the specificity of the signaling event by localizing the active kinase near a select subset of protein substrates. nih.gov

This compound functions as a structural and functional mimic of diacylglycerol (DAG). nih.gov DAG is an endogenous lipid second messenger produced by the hydrolysis of membrane phospholipids (B1166683) by phospholipase C. nih.gov Both OI-V and DAG bind to the same site within the C1 domain of classical and novel PKC isoforms, leading to the activation of the kinase. nih.govmdpi.com

The potency of OI-V lies in its higher affinity and greater metabolic stability compared to DAG. While DAG is rapidly metabolized, OI-V can induce a more sustained and prolonged activation of PKC. nih.gov This persistent activation disrupts the normally transient and tightly regulated signaling mediated by DAG, which can lead to downstream pathological effects, such as those observed in tumor promotion. nih.gov The binding of OI-V is competitive with DAG, and its presence effectively overrides the normal physiological signals generated by DAG production. uni-leipzig.de

Downstream Cellular Signaling Pathways

The activation of PKC by this compound initiates a cascade of phosphorylation events that affect numerous downstream signaling pathways. One of the key pathways implicated in the cellular response to OI-V involves the regulation of the cytoskeleton through Rho-associated kinases.

A significant downstream consequence of OI-V-mediated PKC activation is the modulation of Rho-associated kinase (ROCK-II) activity. nih.gov In studies on pancreatic epithelial cells, OI-V was shown to induce the disassembly of adherens junctions and tight junctions, a process critical in the early stages of tumor metastasis. nih.govresearcher.life This structural disruption is driven by the stimulation of actomyosin (B1167339) contractility. nih.gov

The signaling pathway elucidated shows that activation of classical PKC isoforms by OI-V leads directly to the activation of ROCK-II, bypassing the typical upstream activator RhoA. nih.gov Activated ROCK-II then stimulates nonmuscle myosin II (NM II), which increases the contractility of the perijunctional actomyosin ring, ultimately driving the disassembly of cell-cell junctions. nih.govnih.gov Pharmacological inhibition of ROCK was found to prevent the junctional disruption caused by OI-V, confirming the critical role of this kinase in the signaling cascade. nih.gov Furthermore, selective knockdown experiments have demonstrated the unique involvement of the ROCK-II isoform, but not ROCK-I, in this PKC-dependent process. nih.gov

Table 2: Downstream Signaling Cascade of this compound

Step Molecule/Process Action Consequence Reference
1 This compound Binds and activates classical PKC isoforms Initiation of signaling cascade nih.gov
2 Classical PKC Activates ROCK-II (RhoA-independent) Signal transduction to cytoskeleton regulator nih.gov
3 ROCK-II Stimulates Nonmuscle Myosin II Increased actomyosin contractility nih.govnih.gov
4 Actomyosin Ring Contraction Disassembly of epithelial junctions nih.gov

Impact on Nonmuscle Myosin II (NM II) Phosphorylation and Relocalization

The activation of protein kinases by this compound has significant downstream consequences for the regulation of nonmuscle myosin II (NM II), a key motor protein responsible for generating contractile forces in non-muscle cells. nih.gov The activity of NM II is primarily regulated by the phosphorylation of its regulatory light chain (RLC) at specific serine and threonine residues, particularly Serine-19 (Ser19). proquest.comelifesciences.org This phosphorylation event induces a conformational change in NM II, shifting it from an inactive, folded state to an active, extended conformation that facilitates its assembly into bipolar filaments capable of interacting with actin. nih.gov

While myosin light chain kinase (MLCK) is a primary driver of this phosphorylation, other kinases, including those activated by the PKC and PKD pathways, play crucial modulatory roles. physiology.org For instance, Protein Kinase C has been shown to phosphorylate the heavy chain of nonmuscle myosin II, which may influence myosin function in a minor, non-essential way for viability in some organisms. nih.gov More significantly, downstream effectors of PKC/PKD signaling, such as Rho-associated kinase (ROCK), directly phosphorylate the RLC, leading to increased NM II activity. physiology.org

Activation of these pathways by this compound is therefore expected to enhance the phosphorylation state of the RLC. This increased phosphorylation promotes the assembly and stabilization of NM II filaments and their subsequent relocalization to sites of active cytoskeletal remodeling, such as the cell cortex and stress fibers.

Table 1: Key Kinases and Their Role in Nonmuscle Myosin II Regulation

Kinase Family Primary Substrate on NM II Effect of Phosphorylation
Myosin Light Chain Kinase (MLCK) Regulatory Light Chain (RLC) Activation of motor activity, filament assembly
Rho-associated kinase (ROCK) Regulatory Light Chain (RLC) Activation of motor activity, inhibition of myosin phosphatase
p21-activated kinase (PAK) Regulatory Light Chain (RLC) Activation of motor activity

Modulation of Perijunctional Actomyosin Ring Contractility

The perijunctional actomyosin ring is a dynamic structure composed of actin filaments and nonmuscle myosin II located at the apical region of epithelial cells, structurally associated with the tight junction. nih.gov The contractility of this ring is fundamental to regulating epithelial barrier function, cell shape, and processes like cytokinesis. nih.govbiorxiv.org The force-generating capacity of the perijunctional actomyosin ring is directly dependent on the phosphorylation state of the NM II regulatory light chain. nih.gov

By activating PKC and its downstream effectors, this compound can significantly modulate the contractility of this ring. The resulting increase in NM II phosphorylation enhances the motor's ATPase activity and promotes its assembly into contractile filaments within the perijunctional region. This leads to an increase in cortical tension and contraction of the ring. nih.gov This contraction can "squeeze" the tight junction, altering paracellular permeability. nih.gov In the context of cell division, precise regulation of actomyosin ring contractility is essential for the successful constriction and separation of daughter cells. nih.govaps.org Therefore, compounds that influence this process via the PKC/PKD pathway can have profound effects on tissue mechanics and cell division.

Protein Kinase D (PKD) Activation and Phosphorylation

This compound is a potent activator of Protein Kinase D (PKD), a family of serine/threonine kinases that serve as major effectors for diacylglycerol (DAG). embopress.org The canonical activation of PKD occurs at cellular membranes where DAG is produced. As a DAG mimetic, this compound binds to the C1 domain in the regulatory region of PKD, recruiting the kinase from the cytosol to the membrane (e.g., Golgi apparatus, plasma membrane). embopress.org

This binding event relieves autoinhibition and allows for the subsequent phosphorylation of PKD within its activation loop (A-loop) by upstream novel PKC isoforms (nPKCs). mdpi.com This trans-phosphorylation is a critical step for full enzymatic activation. Once activated, PKD itself undergoes autophosphorylation at its C-terminus, which further stabilizes its active conformation. mdpi.com Activated PKD can then phosphorylate a wide range of substrate proteins involved in diverse cellular functions, including vesicular transport, cell migration, and gene expression. embopress.org

Table 2: Steps in Protein Kinase D (PKD) Activation

Step Molecular Event Key Molecule(s) Involved Consequence
1. Recruitment Binding of DAG analog (e.g., OLV) to C1 domain This compound, PKD Translocation of PKD to cellular membranes
2. Trans-phosphorylation Phosphorylation of PKD activation loop Novel Protein Kinase C (nPKC) Release of autoinhibition, initial activation

Calcium-Mediated Mechanisms in Cellular Responses

The signaling pathways initiated by this compound are intricately linked with intracellular calcium (Ca²⁺) signaling. The activation of conventional PKC isoforms is dependent on both DAG and Ca²⁺. nih.gov While OLV bypasses the need for endogenous DAG, the activity of certain PKC isoforms it targets remains sensitive to intracellular Ca²⁺ levels.

Furthermore, PKC activation can, in turn, modulate intracellular Ca²⁺ homeostasis. Treatment of cells with potent PKC activators can lead to an increase in cytosolic Ca²⁺ concentration. nih.gov This can occur through various mechanisms, including the phosphorylation and modulation of ion channels and pumps that control Ca²⁺ influx from the extracellular space or its release from internal stores like the endoplasmic reticulum. nih.govmdpi.com This interplay creates a complex feedback loop where OLV-induced PKC activation can both be influenced by and influence cellular Ca²⁺ levels. This elevation in intracellular calcium acts as a crucial second messenger, triggering numerous cellular processes, including gene expression, cell proliferation, and apoptosis. mdpi.comnih.gov

G-Protein Coupled Receptor Interactions

There is extensive crosstalk between G-protein coupled receptor (GPCR) signaling and the PKC/PKD pathways activated by this compound. Many GPCRs, upon ligand binding, activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP₃). nih.gov The DAG produced in this cascade is the natural activator of PKC and PKD. Therefore, OLV essentially mimics one arm of the signaling output of this major class of receptors. embopress.org

The interaction is bidirectional. Activated PKC can phosphorylate GPCRs, G-protein receptor kinases (GRKs), and other components of the GPCR signaling machinery. researchgate.netnih.gov This phosphorylation can lead to receptor desensitization, internalization, or altered coupling to G-proteins, thereby modulating the cell's response to subsequent GPCR stimulation. nih.gov This complex interplay means that treatment with this compound can significantly alter the landscape of GPCR signaling within a cell, potentially sensitizing or desensitizing various pathways that are critical for cellular communication and homeostasis. nih.govresearchgate.net

Biological Activities in Defined in Vitro and Ex Vivo Model Systems

Effects on Cell Adhesion and Junctional Integrity

The activation of protein kinase C (PKC) by compounds such as octylindolactam-V has been shown to significantly impact the integrity of epithelial cell layers by disrupting the cell-cell adhesions that are critical for tissue structure and function. nih.gov

Exposure of epithelial cells to PKC activators like octylindolactam-V (OI-V) can induce a rapid and large-scale disruption of both adherens junctions (AJs) and tight junctions (TJs). nih.gov In a model using HPAF-II human pancreatic adenocarcinoma cells, treatment with OI-V led to the disassembly and subsequent internalization of these apical junctional complexes. nih.gov This process is mediated by the activity of classical PKC isoenzymes. nih.gov The mechanism underlying this disruption involves an increase in the contractility of perijunctional actin filaments, which physically pulls the junctions apart. nih.gov This increased tension is stimulated by the Rho-associated kinase (ROCK)-II, which acts downstream of PKC activation to promote the activity of nonmuscle myosin II, a key motor protein in actin filament contraction. nih.gov

Table 1: Effect of Octylindolactam-V on Epithelial Junctions

Cell Line Compound Used Observed Effect on Junctions Mediating Factors

The disruption of junctional integrity by PKC activators involves the significant reorganization and relocalization of key junctional proteins rather than an immediate decrease in their total expression levels. Following treatment with PKC activators, immunofluorescence microscopy reveals a redistribution of core tight junction proteins like Zonula Occludens-1 (ZO-1) and Occludin from the cell-cell border into the cytoplasm. nih.govbiologists.com This internalization represents a functional downregulation, as the proteins are no longer participating in the junctional complex. nih.gov

Studies using other PKC activators have shown that this process can be accompanied by changes in the phosphorylation state of junctional proteins. nih.govbiologists.com For instance, activation of PKC can lead to a time-dependent dephosphorylation of occludin on threonine residues, a biochemical change that correlates with an increase in the permeability of the epithelial barrier. nih.govbiologists.com This suggests that PKC activation triggers a signaling cascade that modifies junctional proteins, leading to their removal from the cell border and the subsequent disassembly of the junctional complex. nih.gov

Table 2: PKC-Mediated Effects on Junctional Proteins

Protein Effect Mechanism
ZO-1 Redistribution from cell junctions to the cytoplasm. nih.gov Disassembly of the tight junction complex following PKC activation. nih.govnih.gov
Occludin Internalization and dephosphorylation on threonine residues. nih.govbiologists.com Downstream effects of a PKC-activated signaling pathway. nih.gov

| E-cadherin | Internalization as part of the adherens junction complex. nih.gov | Increased actomyosin (B1167339) contractility pulling junctions apart. nih.gov |

Neurobiological Activity in Neuronal Models

Information on the specific effects of (+)-7-Octylindolactam V on attenuating excitatory amino acid neurotoxicity is not available in the reviewed literature.

In the vertebrate retina, amacrine cells are crucial inhibitory interneurons that help shape the signals transmitted to ganglion cells. nih.gov The function of these neurons is modulated by various neurotransmitters and signaling pathways. Research using primary cultures of chick amacrine cells has shown that activation of PKC with the cell-permeable activator (-)-7-octylindolactam V enhances GABA-gated currents in a dose-dependent manner.

This enhancement of GABA(A) receptor function is part of a broader signaling pathway. Activation of metabotropic glutamate (B1630785) receptor 5 (mGluR5) on these cells initiates a process that is dependent on intracellular calcium and PKC. nih.gov The effect of (-)-7-octylindolactam V mimics this pathway, suggesting it directly activates PKC to produce the same downstream effect on GABA(A) receptors. nih.gov By enhancing the response to GABA, the primary inhibitory neurotransmitter used by many amacrine cells, (-)-7-octylindolactam V can effectively increase the inhibitory output of these neurons, thereby modulating signaling in the inner plexiform layer of the retina. nih.gov

Information on the specific influence of this compound on the presynaptic inhibition of retinotectal transmission is not available in the reviewed literature.

Table 3: Mentioned Compounds

Compound Name
This compound
(-)-7-Octylindolactam V
12-O-tetradecanoylphorbol-13-acetate (TPA)
E-cadherin
GABA (Gamma-Aminobutyric Acid)
Occludin

Antiviral Activity in Cell Cultures

The activation of Protein Kinase C (PKC) by compounds such as this compound can influence viral replication cycles in cell cultures, although the effects can be virus and cell-type specific. PKC signaling pathways are known to be exploited by various viruses for their own replication, while in other contexts, PKC activation can be part of the host's antiviral response.

Some studies have explored the potential of natural indole (B1671886) compounds as antiviral agents. frontiersin.org For instance, certain indole derivatives have shown activity against HIV and Hepatitis C Virus (HCV). frontiersin.org The mechanism of action for PKC activators in viral infections can be multifaceted. For some viruses, PKC activation is a necessary step for viral entry, replication, or budding. Conversely, activation of specific PKC isoforms can also trigger host defense mechanisms that inhibit viral propagation. mdpi.com Research on PKC inhibitors has demonstrated that these can significantly reduce the replication of viruses like SARS-CoV-2 in cultured cells, suggesting that PKC activity is essential for the viral life cycle. nih.govasm.org This implies that PKC activators like this compound could potentially have a complex, and possibly enhancing, effect on the replication of certain viruses.

The antiviral activity of a compound is typically assessed through various in vitro assays that measure the inhibition of viral replication. mdpi.com Key parameters determined in these assays include the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes death to 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of the compound's therapeutic window. researchgate.net While specific data for this compound is not extensively detailed in publicly available literature, its role as a PKC activator suggests it would likely modulate viral replication processes that are dependent on this signaling pathway.

Compound ClassGeneral Effect on Viral ReplicationMechanism Context
PKC Activators (e.g., Indolactams)Can either enhance or inhibit, depending on the virus and host cell.Modulation of host cell signaling pathways (PKC) that are utilized by the virus for replication.
PKC InhibitorsGenerally inhibit replication of certain viruses (e.g., SARS-CoV-2). nih.govasm.orgBlocks a crucial host cell kinase required by the virus.

Modulation of Intercellular Communication (Gap Junctional Inhibition)

Gap junctional intercellular communication (GJIC) is a fundamental process that allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, playing a critical role in maintaining tissue homeostasis. This communication is mediated by channels composed of connexin proteins. The activity of these channels is tightly regulated, and one of the key regulatory mechanisms is through phosphorylation by kinases, including Protein Kinase C (PKC).

Activators of PKC, such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) and indolactam compounds, are well-documented inhibitors of GJIC. oup.commdpi.com The activation of PKC leads to the phosphorylation of connexin proteins, particularly Connexin 43 (Cx43), which is a widely expressed isoform. oup.com This phosphorylation can occur at multiple serine residues on the C-terminal tail of Cx43, leading to a conformational change that results in the closure of the gap junction channels and subsequent inhibition of intercellular communication. nih.gov

The mechanism of GJIC inhibition by PKC activators can also involve the MAP kinase pathway, indicating a cross-talk between these signaling cascades. oup.comnih.gov Studies have shown that while PKC can directly phosphorylate connexins, it can also activate the MAP kinase pathway, which in turn phosphorylates connexins, leading to a reduction in GJIC. oup.com Therefore, as a potent PKC activator, this compound is expected to be a strong inhibitor of gap junctional intercellular communication. This activity is a hallmark of compounds that activate the PKC signaling pathway.

Compound/ClassEffect on GJICPrimary Molecular TargetMechanism
This compound (inferred)InhibitionProtein Kinase C (PKC)Phosphorylation of connexin proteins (e.g., Cx43), leading to channel closure. oup.comnih.gov
TPA (Phorbol Ester)Inhibition oup.commdpi.comProtein Kinase C (PKC)Direct and indirect (via MAP kinase) phosphorylation of connexins. oup.com
PKC InhibitorsIncrease/Restore nih.govProtein Kinase C (PKC)Prevents phosphorylation of connexins, promoting open channels. nih.gov

Impact on Expression of Adhesion Molecules (e.g., ICAM-1) in Endothelial Cells

The expression of intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells is a critical step in the inflammatory response, mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues. mdpi.comnih.govnih.gov The regulation of ICAM-1 expression is a complex process involving various signaling pathways, with the activation of Protein Kinase C (PKC) playing a significant role.

Studies have demonstrated that activation of PKC is a crucial event in the upregulation of ICAM-1 expression on endothelial cells. nih.gov Inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), can induce ICAM-1 expression by activating PKC. nih.govdoi.orgoup.com The activation of PKC can lead to the generation of reactive oxygen species, which in turn signal the activation of the transcription factor NF-κB. doi.org NF-κB then translocates to the nucleus and binds to the promoter region of the ICAM-1 gene, initiating its transcription. doi.org

Given that this compound is a potent activator of PKC, it is anticipated to induce or enhance the expression of ICAM-1 in endothelial cells. This effect would be consistent with the known downstream consequences of PKC activation in the vascular endothelium. By stimulating this pathway, this compound can mimic the effects of pro-inflammatory signals on the endothelium, leading to an increased adhesive capacity for leukocytes.

Compound/ClassEffect on ICAM-1 ExpressionKey Signaling Molecules
This compound (inferred)UpregulationPKC, NF-κB doi.org
TNF-αUpregulation doi.orgPKC, NF-κB doi.org
IFN-γUpregulation nih.govoup.comPKC nih.govoup.com
PKC InhibitorsDownregulation/Inhibition of induction doi.orgPKC doi.org

Cellular Proliferation and Apoptosis in Specific Cell Lines (Mechanistic Context)

The role of Protein Kinase C (PKC) in cellular proliferation and apoptosis is complex and highly context-dependent, varying with the specific PKC isoform activated, the cell type, and the cellular environment. nih.gov PKC activators like this compound can therefore exert either pro-proliferative or anti-proliferative and pro-apoptotic effects.

In some cell lines, activation of PKC can drive cell cycle progression and promote proliferation. frontiersin.org This can occur through the modulation of various cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. frontiersin.org For instance, certain PKC isoforms can promote the transition from the G1 to the S phase of the cell cycle.

Conversely, in other cellular contexts, sustained activation of PKC can lead to cell cycle arrest and the induction of apoptosis. nih.gov This pro-apoptotic effect can be mediated through several mechanisms, including the activation of caspase cascades and the regulation of Bcl-2 family proteins. mdpi.com For example, some indolactam analogs have been shown to induce adhesion in human promyelocytic leukemia (HL-60) cells, a process that can be linked to differentiation and a halt in proliferation. researchgate.net The induction of apoptosis is a key strategy for many anti-cancer therapies, and compounds that can selectively trigger this process in cancer cells are of significant interest. nih.govplos.org

The dual nature of PKC signaling in cell fate determination means that the effect of this compound on a specific cell line must be empirically determined. However, its fundamental mechanism of action through PKC activation places it in a class of compounds with the potential to significantly influence the balance between cell survival and death.

Compound/ClassEffect on ProliferationEffect on ApoptosisMechanistic Context
This compound (inferred)Cell-type dependent (can be pro- or anti-proliferative)Cell-type dependent (can be pro- or anti-apoptotic)Modulation of PKC-dependent cell cycle and apoptotic signaling pathways. nih.govfrontiersin.org
PKC Activators (general)Context-dependentContext-dependentActivation of different PKC isoforms can lead to opposing outcomes. nih.gov
PKC InhibitorsOften anti-proliferative in cancer cells. nih.govCan induce apoptosis in some cancer cells. nih.govBlocks pro-survival signals mediated by specific PKC isoforms. nih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Correlation of Structural Features with PKC Isoform Selectivity

The quest to develop isozyme-selective PKC modulators has driven detailed investigation into the structural features of indolactam analogs. The core indolactam scaffold, the nature of its substituents, and its conformational rigidity all play critical roles in determining binding affinity and selectivity across the various PKC isoforms (α, βI, βII, γ, δ, ε, η, θ). nih.govresearchgate.net

Indolactam compounds have been found to bind selectively to the C1B domains of novel PKC isozymes (δ, ε, η, θ). nih.govresearchgate.net This selectivity is influenced by specific interactions, such as hydrogen bonds formed by the amide hydrogen and carbonyl oxygen of the indolactam ring with the C1B domain of PKCδ. nih.govresearchgate.net The introduction of a hydrophobic chain at position C7, as seen in (+)-7-Octylindolactam V, is a key feature for enhancing potency and modulating selectivity. nih.govresearchgate.net

Furthermore, restricting the conformation of the indolactam ring system can dramatically alter isoform selectivity. For instance, a trans-amide restricted analogue of (-)-indolactam-V was found to bind significantly only to the novel PKC (nPKC) isozymes (δ, ε, η, θ), whereas a cis-amide restricted analogue retained broader binding affinity similar to the parent compound. nih.gov This suggests that the specific three-dimensional shape of the molecule is a crucial determinant for differentiating between PKC isoform binding pockets.

Table 1: Influence of Structural Modifications on PKC Isoform Selectivity
Structural Feature/ModificationImpact on PKC SelectivityReference
Hydrophobic C7-substituent (e.g., Octyl)Enhances potency and contributes to selectivity, particularly for novel PKC isoforms. nih.govresearchgate.net
Amide Conformation (cis vs. trans)Trans-amide restriction can confer high binding selectivity for novel PKC isozyme C1B domains. nih.govresearchgate.netnih.gov
Indole (B1671886) Ring SystemServes as a critical scaffold for binding; modifications can alter selectivity profiles. acs.org

Impact of Side Chain Modifications (e.g., Octyl Moiety) on Potency and Activity

The substitution pattern on the indole ring of the indolactam core is a primary determinant of biological potency. The parent compound, (-)-indolactam V, which lacks a hydrophobic side chain at positions C6 or C7, is a significantly weaker tumor promoter compared to teleocidins, which possess such lipophilic moieties. nih.gov

The addition of an n-octyl chain at the C7 position, creating 7-Octylindolactam V, results in a compound with potent biological activities comparable to those of the naturally occurring teleocidins. nih.gov This highlights the critical role of the hydrophobic substituent in enhancing the molecule's interaction with its biological targets. Studies on various classes of receptor ligands have consistently shown that alkyl chain length is a crucial factor, with optimal activity often observed within a specific length range. mdpi.comnih.govmdpi.com For instance, in one study on cannabimimetic indoles, high-affinity binding required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain; extending the chain to seven carbons led to a dramatic decrease in binding. nih.gov This "cut-off" effect suggests that the hydrophobic pocket of the target receptor has a finite size, and the octyl group of this compound appears to be well-suited for a strong, favorable interaction within the C1 domain of PKC.

The position of this hydrophobic group is also important. Research has shown that the effect of an n-octyl substituent at position C6 is identical to that at position C7, indicating that this region of the molecule is key for hydrophobic interactions that enhance potency. nih.gov

Table 2: Effect of Indole Ring Substituents on Biological Potency
CompoundKey Side Chain FeatureRelative Biological PotencyReference
(-)-Indolactam VNo hydrophobic chain at C6/C7Weak nih.gov
(-)-7-Octylindolactam VC7 n-octyl chainPotent (comparable to teleocidins) nih.gov
(-)-6-Octylindolactam VC6 n-octyl chainPotent (comparable to 7-octyl derivative) nih.gov

Influence of Enantiomeric Configuration on Biological Outcomes

Chirality plays a decisive role in the biological activity of indolactam V derivatives. The specific three-dimensional arrangement of atoms is critical for the molecule's ability to bind to its chiral biological targets, such as enzyme active sites and receptor binding pockets. nih.govnih.gov

A stark difference in activity is observed between the two enantiomers of indolactam V. The naturally occurring (-)-indolactam-V is biologically active and exhibits tumor-promoting properties. nih.gov In stark contrast, its mirror image, (+)-indolactam-V, is reported to have no tumor-promoting activity. nih.gov This absolute stereochemical dependence underscores the highly specific nature of the interaction between the active enantiomer and its receptor.

This phenomenon, where one enantiomer (the eutomer) is responsible for the desired pharmacological effect while the other (the distomer) is less active or inactive, is common in pharmacology. nih.gov The precise spatial orientation of the substituents on the chiral centers of (-)-indolactam V allows for a complementary fit with its binding site on PKC, facilitating the interactions necessary for activation. The (+)-enantiomer, being a non-superimposable mirror image, cannot achieve this same optimal fit and is therefore biologically inert in this context. nih.gov

Derivation of SAR Models for Predicting Biological Function

Quantitative structure-activity relationship (QSAR) models are powerful computational tools used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models translate molecular structures into a set of numerical descriptors (e.g., steric, electronic, hydrophobic) and use statistical methods to derive a mathematical equation that predicts the activity of new, unsynthesized analogs. researchgate.net

For indolactam V and its derivatives, computational models have been instrumental in understanding their binding modes and in the rational design of new analogs with improved properties like enhanced isoform selectivity. researchgate.net By generating 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can visualize the spatial regions around the molecule where modifications are likely to increase or decrease activity.

These models, combined with molecular docking simulations, help to predict how analogs will interact with the amino acid residues within the PKC C1 domain. researchgate.netnih.gov For example, docking studies have provided insights into the crucial hydrogen bond and hydrophobic interactions between indolactam V and PKC. nih.gov Such predictive models streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of desired biological activity, saving significant time and resources. nih.govnih.govbohrium.com

Conformational Preferences and Their Link to Functional Activity

The biological function of indolactam V is intimately linked to its conformational flexibility. The nine-membered lactam ring can adopt several low-energy conformations, but SAR studies suggest that only a specific conformation is responsible for PKC binding and activation. The two principal conformations are often referred to as the "twist" and "sofa" forms.

Computational docking studies and analysis of structure-activity relationships strongly indicate that indolactam V binds to PKC in its cis-amide, twist conformation. nih.gov This binding mode allows for optimal hydrogen bond interactions and specific hydrophobic interactions with conserved residues in the PKC binding site. nih.gov

The importance of this active conformation has been confirmed through the synthesis and analysis of conformationally restricted analogs. nih.govresearchgate.netresearchgate.net When the molecule is "locked" into a trans-amide conformation, its ability to bind to certain PKC isozymes is severely diminished or altered, conferring selectivity for novel PKCs. nih.gov Conversely, analogs designed to favor the twist conformation tend to retain high binding affinity. researchgate.net This demonstrates that while the molecule may exist as a mixture of conformers in solution, its functional activity is dictated by its ability to adopt the specific "twist" shape required for effective receptor binding.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of (+)-7-Octylindolactam V and for its isolation from reaction mixtures. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose, separating compounds based on their hydrophobicity. nih.govamericanpharmaceuticalreview.com

In a typical RP-HPLC setup for analyzing this compound, a hydrophobic stationary phase, such as a C18-silica column, is used. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the highly hydrophobic this compound from less retained impurities and starting materials. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole (B1671886) moiety of the molecule absorbs UV light. The purity of a sample is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram. For preparative applications, the fractions corresponding to the main peak are collected for further studies.

Table 1: Typical RP-HPLC Parameters for Analysis of this compound

ParameterTypical Condition
Column C18 (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at ~220 nm and 280 nm
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Spectrometric Methods for Detailed Structural Elucidation (beyond basic identification)

While basic spectrometric methods provide initial identification, advanced techniques are required for unambiguous structural confirmation of complex molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecule, which allows for the calculation of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.

1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the number, environment, and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the chemical environment of each carbon atom.

2D NMR: Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for a molecule of this complexity.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton and confirming the position of substituents like the octyl chain.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry by identifying protons that are close to each other in space.

Together, these advanced spectrometric methods provide a comprehensive picture of the molecule's structure, confirming its constitution and configuration. nih.gov

Biological Assays for Potency and Selectivity Assessment

This compound is known to be an activator of Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction. nih.govnih.gov Biological assays are therefore focused on quantifying its potency and its selectivity towards different PKC isoforms. nih.govresearchgate.net

Binding Assays: These assays measure the affinity of this compound for the regulatory C1 domain of PKC isoforms. A common method involves a competitive binding experiment using a radiolabeled phorbol (B1677699) ester, such as [³H]phorbol-12,13-dibutyrate ([³H]PDBu), which also binds to the C1 domain. The ability of increasing concentrations of this compound to displace the radioligand is measured, and the data are used to calculate the inhibition constant (Ki) or dissociation constant (Kd), which are indicators of binding affinity.

Kinase Activity Assays: These assays directly measure the ability of this compound to activate the catalytic function of PKC. nih.gov In a typical setup, a purified PKC isoform is incubated with a specific peptide substrate and adenosine (B11128) triphosphate (ATP) in the presence of the compound. thermofisher.com The activity is quantified by measuring the amount of phosphate (B84403) transferred from ATP to the substrate. This can be done using radioactive ATP (γ-³²P-ATP) or non-radioactive methods like ELISA, which uses an antibody that specifically recognizes the phosphorylated substrate. Dose-response curves are generated to determine the EC₅₀ value, the concentration of the compound that produces 50% of the maximal enzyme activation.

Selectivity Profiling: To assess selectivity, both binding and activity assays are performed across a panel of different PKC isoforms (e.g., conventional, novel, and atypical). nih.gov The relative potency (EC₅₀) or affinity (Ki/Kd) for each isoform indicates the compound's selectivity profile. For instance, a compound is considered selective for a particular isoform if it has a significantly lower EC₅₀ or Ki value for that isoform compared to others.

Table 2: Reported Binding Affinities (Kd) of (-)-Indolactam V for Various PKC C1 Domains Note: Data shown is for the enantiomer (-)-indolactam V, which is extensively studied as a PKC activator. The (+) enantiomer is expected to have different binding characteristics.

PKC Isoform C1 DomainDissociation Constant (Kd) in nM
η-C1B5.5
ε-C1B7.7
δ-C1B8.3
β-C1A-long18.9
α-C1A-long20.8
β-C1B137
γ-C1A138
γ-C1B213
Data sourced from MedchemExpress, citing various research studies. medchemexpress.com

Methods for Quantitation in Biological Matrices (for mechanistic studies)

To understand the pharmacokinetic properties and cellular mechanism of action of this compound, sensitive and specific methods are required to quantify its concentration in complex biological matrices such as plasma, serum, or cell lysates. uab.eduresearchgate.net The gold standard for this application is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). lcms.czrsc.orgresearchgate.net

The development of a quantitative LC-MS/MS method involves several steps:

Sample Preparation: The analyte must be extracted from the biological matrix to remove interfering substances like proteins and salts. uab.edu Common techniques include protein precipitation with an organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard (IS), often a stable isotope-labeled version of the analyte, is added at the beginning of this process to correct for variability in extraction and instrument response.

Chromatographic Separation: The extract is injected into an HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) system. A rapid gradient elution on a C18 column is typically used to separate the analyte from matrix components and potential metabolites. lcms.cz

Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. A tandem quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. lcms.cz In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺, of the analyte), which is then fragmented in the collision cell. The second quadrupole selects a specific, high-intensity fragment ion for detection. The transition from precursor to fragment ion is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations. researchgate.netnih.gov

Table 3: Hypothetical LC-MS/MS Method Parameters for Quantitation

ParameterTypical Condition
Instrument UPLC coupled to a Tandem Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation with acetonitrile containing an internal standard
Column C18 (e.g., 1.7 µm particle size, 2.1 x 50 mm)
Mobile Phase Gradient of water and acetonitrile, both with 0.1% formic acid
Run Time < 5 minutes

Future Research Directions and Potential Research Applications

Elucidation of Additional Molecular Targets Beyond PKC

There is a significant opportunity for research into the potential molecular targets of (+)-7-octylindolactam V outside of the well-established PKC family. While the (-)-enantiomer is a potent PKC activator, the stereospecificity of this interaction suggests that the (+) form may bind to other, as-yet-unidentified proteins. Future studies could employ techniques such as affinity chromatography, chemical proteomics, and computational docking simulations to screen for novel binding partners. Identifying such targets would be the first step in uncovering any unique biological activity associated with this specific stereoisomer.

Development of Novel Chemical Probes for Signaling Pathway Investigation

Should unique molecular targets for this compound be identified, it could serve as a scaffold for the development of novel chemical probes. These probes, potentially incorporating fluorescent tags or photoreactive groups, would be invaluable tools for dissecting specific signaling pathways. By acting as a selective modulator of a novel target, such a probe could help to elucidate the downstream consequences of that target's activation or inhibition, offering a new window into cellular signaling networks. Currently, however, the lack of a known, specific, and potent biological target for the (+) enantiomer precludes its use as a reliable chemical probe.

Exploration of Differential Isotype-Selective Mechanisms

The study of PKC isotype selectivity is a complex field, and while much is known about the interactions of phorbol (B1677699) esters and (-)-indolactam V with different PKC isotypes, there is no available research detailing any potential isotype-selective mechanisms for this compound. Future research could involve in vitro binding assays and kinase activity screens across a full panel of PKC isotypes. Such studies would definitively characterize whether the (+) enantiomer exhibits any residual, selective affinity for specific isotypes, which could, in turn, suggest specialized biological roles.

Strategic Design of Next-Generation Indolactam Analogues for Specific Biological Studies

The design of next-generation analogues based on the this compound scaffold is contingent on identifying a specific biological activity or target. If a unique interaction is discovered, medicinal chemists could strategically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. For example, alterations to the octyl chain or modifications to the lactam ring could be explored to optimize binding to a novel target. Without a known biological function, however, such design efforts would be unguided and speculative.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology approaches, which integrate large-scale datasets from genomics, proteomics, and metabolomics, offer a powerful method for understanding the comprehensive effects of a chemical compound on a biological system. In the context of this compound, these approaches are currently premature. Once a specific molecular target and biological effect are identified, systems biology could be employed to map the broader network-level changes induced by the compound. This could reveal unexpected pathway perturbations and provide a more holistic understanding of its mechanism of action. Until then, the application of these powerful tools to this compound awaits foundational biochemical and cell biological discoveries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-7-Octylindolactam v
Reactant of Route 2
(+)-7-Octylindolactam v

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.